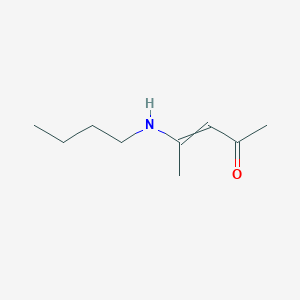

1,10-Diazacyclooctadecane-2,11-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

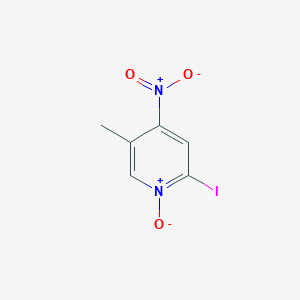

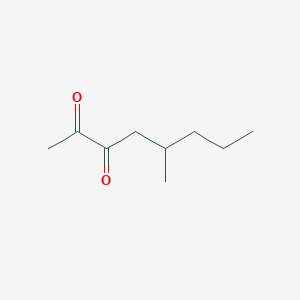

1,10-Diazacyclooctadecane-2,11-dione is a macrocyclic compound that belongs to the class of diazacycloalkanes It is characterized by its large ring structure containing two nitrogen atoms and two ketone groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,10-diazacyclooctadecane-2,11-dione typically involves the reaction of suberyl dichloride with 1,8-diaminooctane in the presence of benzene as a solvent. The reaction is carried out under a nitrogen atmosphere to prevent oxidation. The process involves the following steps :

Reaction Setup: A 12-liter, 4-necked, round-bottomed flask is equipped with a mechanical stirrer, two dropping funnels, and an inlet tube for maintaining a static nitrogen atmosphere.

Addition of Reactants: Four liters of benzene are placed in the flask and stirred vigorously. Two solutions, one containing suberyl dichloride and the other containing 1,8-diaminooctane, are added simultaneously over a period of 6-7 hours at room temperature.

Stirring and Filtration: After the addition is complete, the resulting suspension is stirred slowly overnight. The mixture is then filtered, and the solid product is washed with benzene and dried in a vacuum oven.

Extraction: The crude product is extracted with boiling benzene for three days to obtain the purified this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous extraction systems enhances the efficiency and yield of the process. Safety measures, such as proper ventilation and protective equipment, are essential due to the use of benzene, a known carcinogen .

Chemical Reactions Analysis

Types of Reactions

1,10-Diazacyclooctadecane-2,11-dione undergoes various chemical reactions, including:

Reduction: The compound can be reduced to 1,10-diazacyclooctadecane using lithium aluminum hydride in dry tetrahydrofuran.

Substitution: The nitrogen atoms in the ring can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

Reduction: Lithium aluminum hydride in dry tetrahydrofuran, followed by cautious addition of water and sodium hydroxide.

Substitution: Various nucleophiles can be used, depending on the desired substitution product.

Major Products Formed

Reduction: 1,10-Diazacyclooctadecane.

Substitution: Derivatives with substituted functional groups on the nitrogen atoms.

Scientific Research Applications

1,10-Diazacyclooctadecane-2,11-dione has several scientific research applications:

Biology: Investigated for its potential as a chelating agent for metal ions in biological systems.

Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

Mechanism of Action

The mechanism of action of 1,10-diazacyclooctadecane-2,11-dione involves its ability to form stable complexes with metal ions and other molecules. The nitrogen atoms in the ring act as coordination sites, allowing the compound to bind to various targets. This property is exploited in applications such as catalysis, where the compound can facilitate chemical reactions by stabilizing transition states .

Comparison with Similar Compounds

Similar Compounds

1,8-Diazacyclotetradecane-2,9-dione: A smaller macrocyclic compound with similar nitrogen and ketone functionalities.

1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane: Contains additional oxygen atoms in the ring, providing different coordination properties.

Uniqueness

1,10-Diazacyclooctadecane-2,11-dione is unique due to its larger ring size and specific arrangement of nitrogen and ketone groups. This structure provides distinct coordination chemistry and reactivity compared to smaller or differently substituted macrocycles .

Properties

CAS No. |

57859-33-3 |

|---|---|

Molecular Formula |

C16H30N2O2 |

Molecular Weight |

282.42 g/mol |

IUPAC Name |

1,10-diazacyclooctadecane-2,11-dione |

InChI |

InChI=1S/C16H30N2O2/c19-15-11-7-3-1-5-9-13-17-16(20)12-8-4-2-6-10-14-18-15/h1-14H2,(H,17,20)(H,18,19) |

InChI Key |

XZOKHURAMMUZBY-UHFFFAOYSA-N |

Canonical SMILES |

C1CCCC(=O)NCCCCCCCC(=O)NCCC1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3H-Pyrazolo[1,5-d]tetrazole, 3-methyl-7-phenyl-](/img/structure/B14609095.png)

![1-[(Cyclopent-2-en-1-yl)oxy]-4-methoxybenzene](/img/structure/B14609102.png)

![2,2-Dimethylbicyclo[2.2.2]octane](/img/structure/B14609119.png)

![4-[2,2-Dichloro-1-(4-chlorophenyl)ethenyl]phenol](/img/structure/B14609131.png)